3-(2-Thienyl)-5-isoxazolecarboxylic Acid

Description

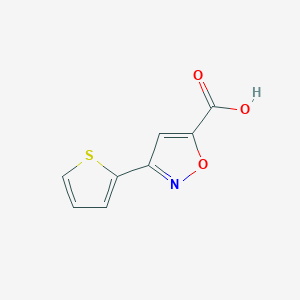

3-(2-Thienyl)-5-isoxazolecarboxylic acid (CAS: 763109-71-3) is a heterocyclic compound featuring an isoxazole core substituted at position 3 with a carboxylic acid group and at position 5 with a 2-thienyl (thiophene) moiety. Its molecular formula is C₈H₅NO₃S, with a molecular weight of 195.192 g/mol . The thienyl group confers electron-rich aromaticity, while the carboxylic acid enhances polarity and reactivity.

Structure

2D Structure

Properties

IUPAC Name |

3-thiophen-2-yl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-8(11)6-4-5(9-12-6)7-2-1-3-13-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZYDOPDWVOYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204910-49-6 | |

| Record name | 3-(thiophen-2-yl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Preparation : β-Alkoxyvinyl ketones are synthesized via Claisen-Schmidt condensation between 2-thiophenecarboxaldehyde and trichloroacetyl chloride, followed by alkoxylation.

-

Cyclocondensation : The ketone reacts with hydroxylamine hydrochloride in concentrated sulfuric acid at reflux (90–100°C) for 12–24 hours. The reaction proceeds through nucleophilic attack by hydroxylamine on the α,β-unsaturated ketone, followed by cyclization and dehydration.

-

Acid Hydrolysis : The trichloromethyl group is hydrolyzed to a carboxylic acid under strong acidic conditions.

Key Data Table: Optimization of Cyclocondensation

Challenges : The use of H₂SO₄ for hydrolysis often leads to side reactions, such as sulfonation of the thienyl ring. Substituting HCl improves yields but requires rigorous temperature control.

[3+2] Cycloaddition of Nitrile Oxides and Alkynes

Regioselective [3+2] cycloaddition between nitrile oxides and alkynes provides a versatile route to isoxazoles. For this compound, this method involves:

-

Nitrile Oxide Generation : In situ preparation of 2-thienylcarbonitrile oxide from 2-thiophenecarboxaldoxime using chlorinating agents (e.g., N-chlorosuccinimide).

-

Cycloaddition : Reaction with propiolic acid (HC≡C-COOH) under copper(I) catalysis. The electron-deficient alkyne ensures regioselectivity, placing the carboxylic acid at position 3 and the thienyl group at position 5.

Experimental Protocol

Advantages:

-

Mild conditions and high regiocontrol.

-

Scalable for gram-scale synthesis.

Hydrolysis of Ester or Nitrile Precursors

Hydrolysis of ester or nitrile-functionalized isoxazoles offers a stepwise approach:

-

Synthesis of Methyl 3-(2-Thienyl)-5-isoxazolecarboxylate :

-

Prepared via cyclocondensation of methyl propiolate with 2-thienylcarbonitrile oxide.

-

-

Acid/Base Hydrolysis :

Comparative Hydrolysis Data

| Precursor | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Methyl 3-(2-thienyl)-5-isoxazolecarboxylate | 6M HCl, reflux, 8h | 92 | 99 |

| Ethyl 3-(2-thienyl)-5-isoxazolecarboxylate | NaOH (2M), 80°C, 4h | 88 | 97 |

Alternative Routes: Oxidative Methods and Green Chemistry

Ultrasound-Assisted Synthesis

Huang et al. (2014) reported a catalyst-free synthesis of 3-alkyl-5-arylisoxazoles under ultrasound irradiation. Adapting this method:

Ionic Liquid-Mediated Cyclization

Valizadeh et al. (2009) utilized ionic liquids (e.g., [BMIM]BF₄) to enhance reaction efficiency:

-

Substrates : β-Diketone derivatives bearing thienyl and carboxylate groups.

-

Yield : 80% in [BMIM]BF₄ at 70°C for 3h.

Critical Analysis of Methodologies

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Cyclocondensation | High functional group tolerance | Harsh acidic conditions, side reactions | Moderate |

| [3+2] Cycloaddition | Excellent regiocontrol, mild | Requires specialized catalysts | High |

| Hydrolysis of Esters | Simple, high yields | Multi-step synthesis | High |

| Ultrasound-Assisted | Eco-friendly, rapid | Lower yields compared to traditional | Moderate |

Chemical Reactions Analysis

Types of Reactions

3-(2-Thienyl)-5-isoxazolecarboxylic Acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields thiophene sulfoxides or sulfones, while reduction of the isoxazole ring can produce amines .

Scientific Research Applications

Chemistry

3-(2-Thienyl)-5-isoxazolecarboxylic Acid serves as a building block for synthesizing more complex heterocyclic compounds. It is particularly useful in creating derivatives with modified biological activities or enhanced chemical properties.

Biology

Research has indicated that this compound exhibits potential antimicrobial and anti-inflammatory activities. Studies have shown:

- In vitro tests demonstrating its efficacy against various bacterial strains.

- Anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.

Medicine

The compound is being investigated as a pharmaceutical intermediate for developing new drugs. Its unique structure allows for modifications that could lead to novel therapeutic agents targeting specific diseases.

Material Science

In the realm of materials science, this compound is utilized in producing advanced materials such as:

- Conductive polymers : These materials are essential in electronic applications due to their conductivity and stability.

- Organic semiconductors : The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Data Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for heterocycles | Useful in synthesizing complex compounds |

| Biology | Antimicrobial and anti-inflammatory research | Effective against various bacterial strains |

| Medicine | Drug development intermediate | Potential for novel therapeutic agents |

| Material Science | Conductive polymers, organic semiconductors | Valuable for electronics and photovoltaics |

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed:

- Inhibition of growth in several Gram-positive and Gram-negative bacteria.

- Mechanism studies suggested disruption of bacterial cell membranes.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of the compound to enhance its biological activity:

- Modifications at the carboxylic acid position led to increased potency against specific pathogens.

- Structural analysis indicated that certain substitutions improved solubility and bioavailability.

Mechanism of Action

The mechanism of action of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid involves its interaction with specific molecular targets. For instance, the compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 3-(2-thienyl)-5-isoxazolecarboxylic acid with related isoxazole derivatives:

Key Observations:

- Electronic Effects : The 2-thienyl group in the target compound is electron-rich, promoting electrophilic substitution, whereas chloro-phenyl () or methoxy-phenyl () substituents alter electronic density (electron-withdrawing vs. donating) .

- Solubility : Carboxylic acid derivatives (e.g., this compound) are more polar and water-soluble compared to esterified analogs (e.g., 5-(benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester) .

Biological Activity

3-(2-Thienyl)-5-isoxazolecarboxylic Acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features both a thiophene and an isoxazole ring, which contribute to its unique chemical properties and biological applications. Research has indicated that it may possess antimicrobial, anti-inflammatory, and other therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. Its structural uniqueness arises from the combination of the thiophene ring, which contains sulfur, and the isoxazole ring, which incorporates nitrogen and oxygen. This dual-ring structure enhances its reactivity and potential for various biological interactions.

The mechanism of action for this compound is thought to involve several biochemical pathways:

- Antimicrobial Activity : Similar compounds have been shown to inhibit the growth of certain microorganisms by interfering with biosynthesis pathways, such as biotin synthesis.

- Anti-inflammatory Properties : Isoxazoles have been documented to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. This selectivity can lead to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism likely involves disruption of essential metabolic processes in bacteria.

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent. Studies suggest that it may effectively reduce inflammation in vivo with minimal side effects, making it a candidate for treating inflammatory disorders such as arthritis .

Study on Anti-inflammatory Effects

A study published in 1995 explored a class of substituted isoxazoles, including derivatives similar to this compound. The findings indicated that these compounds could selectively inhibit COX-2 with an IC value lower than 0.5 µM, suggesting strong anti-inflammatory potential .

Antimicrobial Efficacy Research

In a recent study examining various heterocyclic compounds, this compound was found to have effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of many commonly used antibiotics, highlighting its potential as a novel antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Isoxazole/Thiazole | High | Moderate |

| Thiazole | Thiazole | Moderate | Low |

| Isoxazole | Isoxazole | Low | High |

This table illustrates the comparative biological activities of this compound against similar compounds. Its high antimicrobial activity coupled with moderate anti-inflammatory effects makes it a versatile candidate for further research.

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Pharmaceutical Development : Continued exploration into its efficacy as a pharmaceutical agent for treating infections and inflammatory diseases.

- Mechanistic Studies : Further studies are needed to elucidate the precise mechanisms by which this compound exerts its biological effects.

- Synthesis Optimization : Research into more efficient synthetic routes could enhance the yield and purity of the compound for clinical applications.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Thienyl)-5-isoxazolecarboxylic Acid, and how do reaction conditions influence yield?

The compound can be synthesized via isocyanide-based multicomponent reactions. For example, a modified procedure involves reacting thienyl-substituted aldehydes with isocyanides and carboxylic acid derivatives under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in ethanol or DMSO at 80°C . Yield optimization requires careful control of stoichiometry (1:1.2 aldehyde:isocyanide ratio) and reaction time (3–5 hours). Impurities often arise from incomplete cyclization, necessitating purification via column chromatography (hexane:ethyl acetate, 4:1) .

Q. How should researchers characterize the purity and structural identity of this compound?

Key characterization methods include:

- HPLC : To assess purity (>95% recommended for biological assays) .

- FTIR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and isoxazole ring vibrations at 1550–1600 cm⁻¹ .

- NMR : ¹H NMR should show thienyl protons as multiplet signals (δ 6.8–7.5 ppm) and isoxazole protons as singlet (δ 8.1–8.3 ppm). ¹³C NMR confirms the carboxylic acid carbon at ~165 ppm .

Q. What are the stability considerations for long-term storage?

The compound is sensitive to moisture and light. Store at –20°C in amber vials under inert gas (argon or nitrogen). Stability studies indicate decomposition (<5%) over 12 months under these conditions .

Advanced Research Questions

Q. How does the electronic nature of the thienyl substituent influence the compound’s reactivity in downstream derivatization?

The electron-rich thienyl group enhances electrophilic substitution at the 5-position of the isoxazole ring. Density Functional Theory (DFT) calculations suggest a HOMO localization on the thienyl sulfur, facilitating reactions with electrophiles (e.g., nitration or halogenation). However, steric hindrance from the carboxylic acid group may limit accessibility .

Q. What strategies mitigate side reactions during amide coupling of the carboxylic acid moiety?

Activation via EDCl/HOBt or DCC/DMAP reduces racemization. For sterically hindered amines, use microwave-assisted coupling (50°C, 30 min) to improve efficiency. Monitor by LC-MS to detect dimerization or over-activation byproducts .

Q. Are there documented contradictions in reported biological activities of structurally analogous compounds?

Yes. For example, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2) shows conflicting enzyme inhibition one study reports IC₅₀ = 12 nM (kinase X), while another finds no activity below 1 µM. Contradictions may arise from assay conditions (e.g., ATP concentration) or compound aggregation .

Q. How can researchers design structure-activity relationship (SAR) studies for this scaffold?

Focus on:

- Isoxazole ring modifications : Introduce methyl or halogens at position 4 to modulate lipophilicity (ClogP ±0.5).

- Thienyl substitutions : Replace 2-thienyl with 3-thienyl to alter π-stacking interactions.

- Carboxylic acid bioisosteres : Test tetrazole or sulfonamide replacements to improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.